Surface-Enhanced Raman Scattering (SERS) Detection Failure: Ortho-Nitro Isomer Shows No Detectable Signal on TiO₂ Versus 10²–10³ Enhancement for Meta and Para Isomers
In a head-to-head comparative SERS study of nitrothiophenol isomers chemisorbed on TiO₂ semiconductor surfaces, 2-nitrothiophenol (ortho-NTP) produced no detectable Raman signal, whereas meta-NTP and para-NTP exhibited enhancement factors of 10²–10³ relative to neat compounds. The ortho isomer's signal was completely obscured by fluorescence emission, a phenomenon not observed for the meta or para isomers [1]. DFT calculations confirmed that molecule-to-TiO₂ charge-transfer drives SERS enhancement in m-NTP and p-NTP; the mesomeric effect of the NO₂ group in the para position produced stronger electron-withdrawing character but less efficient CT transition, resulting in m-NTP displaying a larger enhancement factor than p-NTP [1].
| Evidence Dimension | SERS enhancement factor (EF) on TiO₂ substrate |
|---|---|
| Target Compound Data | No detectable Raman signal; signal obscured by fluorescence emission |
| Comparator Or Baseline | meta-NTP: EF = 10²–10³; para-NTP: EF = 10²–10³, with m-NTP > p-NTP |
| Quantified Difference | Ortho-NTP: undetectable vs meta/para-NTP: detectable with 100–1000× enhancement |
| Conditions | NTP isomers chemisorbed on n-type semiconductor TiO₂; excitation wavelength not specified; DFT calculations support experimental findings |
Why This Matters
Researchers developing TiO₂-based SERS sensors must avoid 2-nitrothiophenol entirely, as its fluorescence interference renders it analytically useless in this configuration, whereas meta or para isomers provide quantifiable signal enhancement.
- [1] Teguh, J. S., Liu, F., Xing, B., & Yeow, E. K. L. Surface-Enhanced Raman Scattering (SERS) of Nitrothiophenol Isomers Chemisorbed on TiO₂. Chemistry - An Asian Journal, 2012, 7(5), 975-981. View Source
